Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate
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Overview
Description
Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate is an organic compound with a unique structure that includes a pyrazole ring substituted with a propynyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate typically involves the reaction of 4-(1-propyn-1-yl)-1H-pyrazole-3-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor. This method enhances the efficiency and yield of the reaction while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols.
Scientific Research Applications
Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.
Medicine: Research is ongoing into its potential use as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial applications.
Mechanism of Action
The mechanism by which Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The molecular targets and pathways involved are subjects of ongoing research, particularly in the context of its potential pharmaceutical applications.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(1-propen-1-yl)-1H-pyrazole-3-carboxylate
- Methyl 4-(1-butyn-1-yl)-1H-pyrazole-3-carboxylate
- Methyl 4-(1-propyn-1-yl)-1H-imidazole-3-carboxylate
Uniqueness
Methyl 4-(prop-1-yn-1-yl)-1H-pyrazole-3-carboxylate is unique due to the presence of the propynyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
CAS No. |
108038-99-9 |
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Molecular Formula |
C8H8N2O2 |
Molecular Weight |
164.164 |
IUPAC Name |
methyl 4-prop-1-ynyl-1H-pyrazole-5-carboxylate |
InChI |
InChI=1S/C8H8N2O2/c1-3-4-6-5-9-10-7(6)8(11)12-2/h5H,1-2H3,(H,9,10) |
InChI Key |
NWAQSPOKRXMONT-UHFFFAOYSA-N |
SMILES |
CC#CC1=C(NN=C1)C(=O)OC |
Synonyms |
Pyrazole-3-carboxylic acid, 4-(1-propynyl)-, methyl ester (6CI) |
Origin of Product |
United States |
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